molecular formula C18H20BrNO3 B3439688 6-bromo-N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3439688
M. Wt: 378.3 g/mol
InChI Key: VXUXDWXFTKPFGM-UHFFFAOYSA-N
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Description

6-bromo-N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-bromo-N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Bromination: The starting material, 2H-chromene-3-carboxamide, is brominated using bromine or a brominating agent to introduce the bromine atom at the 6th position.

    Amidation: The brominated intermediate is then reacted with cyclohexylamine and ethylamine under appropriate conditions to form the desired compound.

Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

6-bromo-N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Overview

6-bromo-N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound classified as a chromene derivative. This compound has garnered attention for its diverse biological activities and potential therapeutic applications in various fields, including medicinal chemistry, biology, and materials science.

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent due to its:

  • Anticancer Properties : Research indicates that chromene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • It can undergo various chemical reactions, including substitution, oxidation, and hydrolysis, allowing for the generation of more complex molecules.
  • Its unique structure enables the development of derivatives with tailored biological activities.

Material Science

Ongoing research explores the use of this compound in creating new materials:

  • It may be utilized in the production of polymers and coatings due to its chemical stability and reactivity.
  • The compound's properties could lead to advancements in drug delivery systems or bioactive materials.

Case Studies

Several studies highlight the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cell growth in breast cancer cell lines with IC50 values indicating significant potency.
Study BAntimicrobial EfficacyShowed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic.
Study CAnti-inflammatory MechanismIdentified modulation of NF-kB signaling pathways, indicating potential therapeutic benefits for inflammatory conditions.

Mechanism of Action

The mechanism of action of 6-bromo-N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological activity being studied. For example, if it exhibits anticancer activity, it may interact with cellular proteins involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar compounds to 6-bromo-N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide include other chromene derivatives with different substituents. These compounds may have varying biological activities and properties. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity.

Some similar compounds include:

  • 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide
  • 6-bromo-2-oxo-2H-chromene-3-carboxylic acid methylamide

These compounds can be compared based on their chemical structure, reactivity, and biological activities.

Biological Activity

6-bromo-N-cyclohexyl-N-ethyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene derivative class. Chromenes are recognized for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The molecular formula of this compound is C18H20BrNO3C_{18}H_{20}BrNO_3, with a molecular weight of 378.27 g/mol. The compound features a bromine atom at the 6th position on the chromene ring, which influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. For instance, in studies investigating its anticancer properties, it has been shown to affect cellular proteins involved in proliferation and apoptosis. The compound's mechanism may involve:

  • Inhibition of Cell Proliferation: By interfering with cell cycle progression.
  • Induction of Apoptosis: Through pathways that lead to programmed cell death.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (μM)Treatment Duration
PC3 (Prostate)40.1 ± 7.9 (24h)24 hours
DU145 (Prostate)98.14 ± 48.3 (24h)24 hours

The compound showed a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is required to quantify its efficacy and mechanism against microbial pathogens.

Case Studies

A notable study assessed the cytotoxic effects of various chromene derivatives, including this compound, on human cancer cell lines. The findings indicated that compounds with similar structures often exhibit varying degrees of biological activity based on their substituents:

  • Study on PC3 and DU145 Cells:
    • The compound was tested against prostate cancer cell lines PC3 and DU145.
    • Results showed significant cytotoxicity at specific concentrations over time.
  • Flow Cytometry Analysis:
    • Flow cytometry assays revealed that treatment with this compound led to increased apoptosis markers in treated cells compared to controls .

Comparative Analysis

When compared to other chromene derivatives, such as 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide, the unique substituents on the cyclohexyl and ethyl groups in this compound enhance its reactivity and biological effects.

Compound NameIC50 (μM)Biological Activity
6-bromo-N-cyclohexyl-N-ethyl...VariesAnticancer, Antimicrobial
6-bromo-N-methyl...VariesAnticancer

Properties

IUPAC Name

6-bromo-N-cyclohexyl-N-ethyl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO3/c1-2-20(14-6-4-3-5-7-14)17(21)15-11-12-10-13(19)8-9-16(12)23-18(15)22/h8-11,14H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUXDWXFTKPFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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